

# CAS 76469-41-5 physical properties and solubility

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## Compound of Interest

Compound Name: **2,3,5-Trifluoropyridine**

Cat. No.: **B1273224**

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An In-depth Technical Guide on the Physical Properties and Solubility of **2,3,5-Trifluoropyridine** (CAS 76469-41-5)

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the solubility profile, of **2,3,5-Trifluoropyridine**, identified by the CAS number 76469-41-5. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Core Properties

**2,3,5-Trifluoropyridine** is a fluorinated aromatic heterocycle.<sup>[1]</sup> The inclusion of three fluorine atoms on the pyridine ring significantly influences its chemical reactivity and physical characteristics due to the high electronegativity of fluorine.<sup>[1]</sup> It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup>

The fundamental physical and chemical properties of **2,3,5-Trifluoropyridine** are summarized in Table 1.

Table 1: Physical and Chemical Properties of **2,3,5-Trifluoropyridine**

| Property          | Value  | Source(s)   |
|-------------------|--|---|
| CAS Number        | 76469-41-5                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>2</sub> F <sub>3</sub> N | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Molecular Weight  | 133.07 g/mol                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Appearance        | Colorless to pale yellow liquid                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Odor              | Sharp, pungent                                 | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Boiling Point     | 102°C  | <a href="#">[3]</a> <a href="#">[4]</a>   |
| Density           | 1.499 g/cm <sup>3</sup>                        | <a href="#">[2]</a> <a href="#">[3]</a>   |
| Refractive Index  | 1.422  | <a href="#">[3]</a>   |
| Flash Point       | 30°C   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>   |
| pKa (Predicted)   | -5.28 ± 0.20                                   | <a href="#">[8]</a>   |

## Solubility Profile

**2,3,5-Trifluoropyridine** exhibits low solubility in aqueous solutions but is readily soluble in various organic solvents.[\[1\]](#) This hydrophobic nature is a key consideration for its handling, formulation, and application in synthetic chemistry.[\[2\]](#)[\[8\]](#)

Table 2: Solubility of **2,3,5-Trifluoropyridine**

| Solvent                     | Solubility                         | Source(s)   |
|-----------------------------|------------------------------------|---|
| Water                       | Low / Insoluble / Difficult to mix | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a> |
| 0.198 mg/mL (0.00149 mol/L) | [9]                                |   |
| Organic Solvents            | Miscible / Soluble                 | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Ethanol                     | Soluble                            | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Acetone                     | Soluble                            | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Dichloromethane             | Miscible                           | <a href="#">[1]</a>   |
| Xylene                      | Soluble                            | <a href="#">[2]</a> <a href="#">[8]</a>   |

## Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **2,3,5-Trifluoropyridine** are not detailed in the available literature, a general methodology can be outlined based on standard industry practices, such as the shake-flask method and high-throughput screening assays.

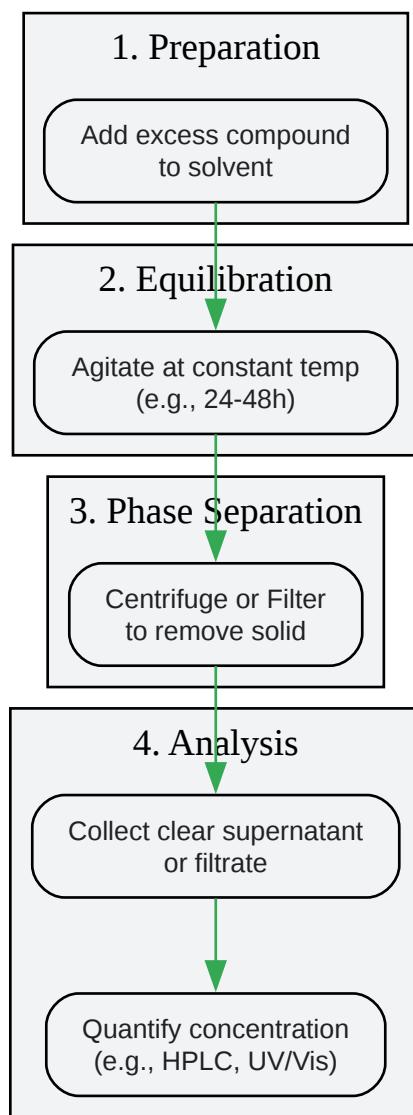
**General Protocol: Shake-Flask Method** The shake-flask method is a conventional technique for determining thermodynamic solubility.

- Preparation: An excess amount of **2,3,5-Trifluoropyridine** is added to a known volume of the solvent (e.g., water or a buffer solution) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., an overhead shaker or water bath) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved compound.
- Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved through centrifugation or filtration using a low-binding filter.
- Quantification: The concentration of **2,3,5-Trifluoropyridine** in the clear filtrate or supernatant is determined using a suitable analytical technique. Given its aromatic structure, UV/Vis spectroscopy is a potential method. Alternatively, more sensitive and specific

methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for accurate quantification.

- Calculation: A standard calibration curve is generated using solutions of known concentrations to calculate the solubility of the test sample.

The following diagram illustrates a generalized workflow for determining aqueous solubility.

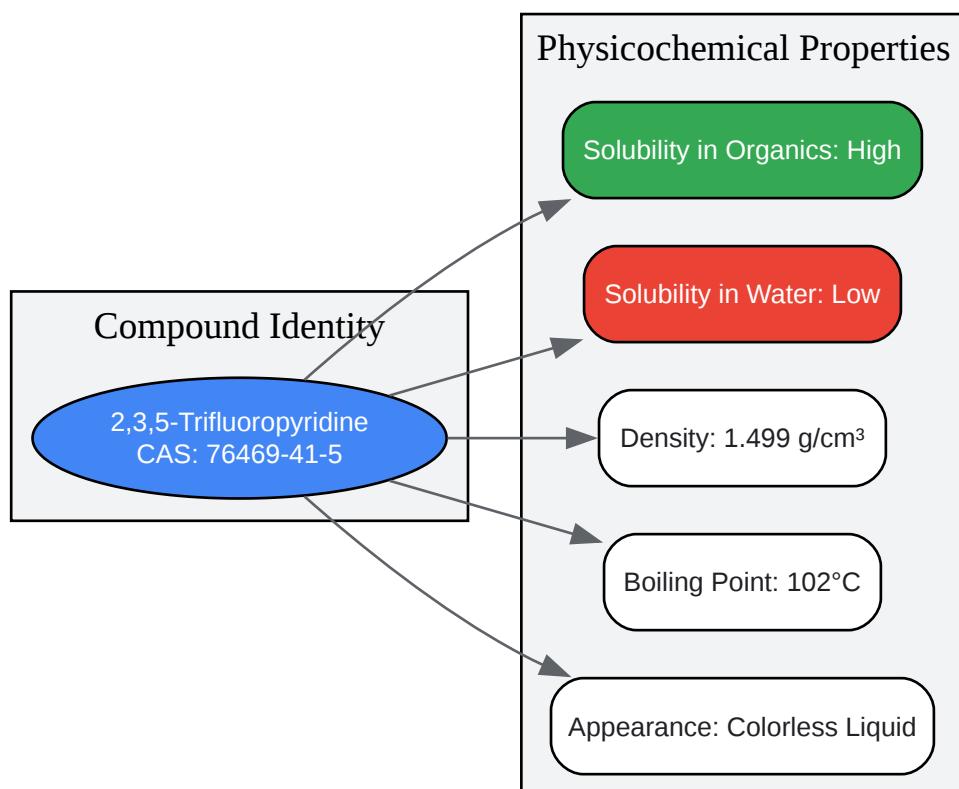


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Caption: Generalized workflow for aqueous solubility determination.

# Visualization of Physicochemical Relationships

The core identity of a chemical compound dictates its measurable physical and solubility properties. The following diagram illustrates this fundamental relationship for **2,3,5-Trifluoropyridine**.



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Caption: Relationship between compound identity and its properties.

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